(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and tert-butyl carbamate.
Cyclization: The key step involves the cyclization of the starting materials to form the azabicyclo structure. This is often achieved through a [3+2] cycloaddition reaction.
Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is crucial for ensuring the stability of the intermediate compounds.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often incorporating automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azabicyclo compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its rigid bicyclic structure can mimic certain natural products, making it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s azabicyclo structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable.
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, affecting its reactivity.
Uniqueness
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and carboxylic acid groups. These functional groups enhance its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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